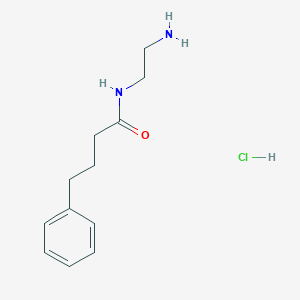

N-(2-aminoethyl)-4-phenylbutanamide hydrochloride

Description

Evolution of Aminoethyl-Phenylbutanamide Compounds in Scientific Literature

The exploration of aminoethyl-phenylbutanamide derivatives emerged prominently in the early 21st century, driven by interest in their structural versatility and potential applications in coordination chemistry and organic synthesis. The compound N-(2-aminoethyl)-4-phenylbutanamide hydrochloride (CAS 861052-88-2) first appeared in chemical catalogs around the 2010s, with Enamine and BLD Pharm listing it as a research chemical for synthetic applications. Its development parallels advancements in functionalized amides, particularly those incorporating aromatic and aliphatic amine groups. Early studies on related compounds, such as 3-phenylbutanamide (CID 2826769) and 4-phenylbutanamide (CAS 1199-98-0), laid the groundwork for understanding the reactivity of phenyl-substituted amides. By the mid-2000s, research expanded into metal-organic frameworks (MOFs) and coordination polymers, where similar amides served as ligands for transition metals. For example, a 2003 study demonstrated the use of triazamacrocyclic ligands in synthesizing nickel(II) and manganese(II) complexes, highlighting the role of amide derivatives in stabilizing multidimensional structures.

The integration of aminoethyl groups into phenylbutanamide frameworks marked a significant innovation, enabling enhanced chelation capabilities and solubility in polar solvents. This structural modification facilitated applications in catalysis and materials science, as evidenced by patents and synthetic methodologies published throughout the 2010s. The compound’s commercial availability by 2020 further solidified its role as a building block in pharmaceutical and materials research.

Research Significance of this compound

This compound is distinguished by its dual functional groups: a phenylbutanamide backbone and a terminal aminoethyl moiety. This combination grants unique physicochemical properties, such as a melting point of 95–98°C and high solubility in aqueous media due to its hydrochloride salt form. Its primary research significance lies in its utility as a precursor for:

- Coordination complexes : The aminoethyl group acts as a bidentate ligand, capable of binding to metal ions like Ni(II) and Mn(II), as demonstrated in studies of analogous structures.

- Organic synthesis : The compound serves as an intermediate in the preparation of heterocycles and peptidomimetics, leveraging its amide bond for condensation reactions.

- Materials science : Its aromatic and aliphatic regions enable participation in π-π stacking and hydrogen bonding, critical for designing crystalline materials.

Recent investigations have emphasized its role in synthesizing novel polymers and biofunctional molecules, though explicit pharmacological studies remain outside current literature.

Structural Classification in Academic Research

Structurally, This compound belongs to the N-substituted butanamide family, characterized by a four-carbon chain linked to a phenyl group and an amide nitrogen. Key features include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₂H₁₉ClN₂O | |

| Molecular weight | 242.75 g/mol | |

| IUPAC name | This compound | |

| SMILES | O=C(NCCN)CCCC1=CC=CC=C1.[H]Cl |

The hydrochloride salt enhances stability, making it preferable for storage and reactivity in synthetic protocols. Crystallographic data for analogous compounds, such as nickel(II) maleate complexes, reveal that similar amides adopt gauche or anti conformations depending on steric and electronic factors. The aminoethyl group’s flexibility allows it to participate in hydrogen bonding and metal coordination, as observed in Mn(II) adipate frameworks.

Related Analogs in Contemporary Research

Contemporary studies focus on structurally related analogs to optimize properties for specific applications:

3-Phenylbutanamide (CID 2826769):

4-Phenylbutanamide (CAS 1199-98-0):

2,2-Dihalo-N-phenylacetamides :

These analogs underscore the diversity of phenylbutanamide applications, ranging from polymer science to medicinal chemistry. Current research on This compound focuses on its potential in designing stimuli-responsive materials and asymmetric catalysts, building on its structural adaptability.

Properties

IUPAC Name |

N-(2-aminoethyl)-4-phenylbutanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c13-9-10-14-12(15)8-4-7-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-10,13H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSWSYGIFITQCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-4-phenylbutanamide hydrochloride typically involves the reaction of 4-phenylbutanoic acid with ethylenediamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride to form the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-4-phenylbutanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-aminoethyl)-4-phenylbutanamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-phenylbutanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Differences and Implications

Backbone Variability :

- The target compound’s butanamide backbone provides a longer aliphatic chain compared to thiophene/thiazole carboxamides (M8-B, Ro 41-1049) or pyridinecarboxamide (lazabemide). This may enhance membrane permeability but reduce solubility .

- The sulfonamide group in ’s compound introduces strong hydrogen-bonding capacity, contrasting with the amide group in the target molecule, which offers moderate polarity .

Nitrobenzene in the sulfonamide derivative () may act as an electron-withdrawing group, stabilizing interactions with enzyme active sites .

Pharmacological and Functional Contrasts

- TRPM8 Targeting (M8-B) : M8-B’s thiophene core and benzyloxy-methoxybenzyl groups enable potent TRPM8 inhibition, reducing neuroinflammation in dry eye models. The target compound’s lack of aromatic heterocycles likely precludes similar activity .

- MAO Inhibition (Ro 41-1049, Lazabemide) : The thiazole and pyridine rings in these analogs are critical for MAO-A/B selectivity. The target molecule’s phenylbutanamide structure may instead interact with peptidases or GPCRs .

- Sulfonamide Applications : ’s compound could serve as a protease inhibitor or antibiotic precursor, whereas the target molecule’s amide group may limit such utility .

Biological Activity

N-(2-aminoethyl)-4-phenylbutanamide hydrochloride is a compound that has garnered interest in the field of pharmaceutical research due to its potential biological activities, particularly in the modulation of neurotransmitter systems. Its structural characteristics suggest possible applications in treating neurological disorders, including Alzheimer's disease and other neurodegenerative conditions. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and comparative analyses with similar compounds.

This compound has the following chemical properties:

- Molecular Formula : C12H19ClN2O

- Molecular Weight : 242.75 g/mol

- Functional Group : Amide

The compound exists primarily in its hydrochloride salt form, which enhances its solubility in water, facilitating its use in various biological assays and pharmaceutical formulations.

The biological activity of this compound is attributed to its interaction with specific molecular targets within the central nervous system (CNS). Preliminary studies indicate that it may bind to neurotransmitter receptors and enzymes, modulating their activity and leading to various neuroprotective effects. The exact pathways remain under investigation, but its structural similarity to other bioactive compounds suggests significant therapeutic potential.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

- Neuroprotective Effects : Studies have shown that the compound may influence neuroprotective pathways, potentially offering therapeutic benefits for neurodegenerative diseases.

- Modulation of Neurotransmitter Systems : The compound has been studied for its effects on neurotransmitter systems, particularly regarding synaptic transmission and receptor activity.

- Potential Antitumor Activity : While primarily focused on neurological applications, some investigations suggest that this compound may exhibit antitumor properties, warranting further exploration in oncology .

Comparative Analysis with Similar Compounds

A comparative analysis reveals unique features of this compound relative to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(2-aminoethyl)benzamide | C11H14N2O | Lacks phenylbutanamide moiety |

| 4-phenylbutanamide | C11H15N | Lacks aminoethyl group |

| N-(2-aminoethyl)-4-phenylbutanoic acid | C12H19NO2 | Contains carboxylic acid instead of amide |

The unique combination of functional groups in this compound contributes to its distinct biological properties and potential therapeutic applications.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

- Study on Neuroprotective Effects : A recent study demonstrated that the compound could enhance neuronal survival in models of oxidative stress, suggesting a protective role against neurodegeneration .

- Receptor Interaction Studies : Investigations into receptor binding affinities indicated that this compound interacts with specific neurotransmitter receptors, influencing synaptic transmission dynamics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.